Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 3,4-pyrroledicarboxylate, also known as Diethyl 1H-pyrrole-3,4-dicarboxylate, is a compound with the molecular formula C10H13NO4 . It is a 3,4-pyrrole dicarboxylic diester . This compound is a part of the pyrrole family, which is widely known for its diverse biological activities .
Synthesis Analysis
A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14–93% yield by acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another synthesis route involves the creation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Molecular Structure Analysis
The molecular weight of Diethyl 3,4-pyrroledicarboxylate is 211.21 . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .Chemical Reactions Analysis
Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis
The melting point of Diethyl 3,4-pyrroledicarboxylate is 147-149 °C (dec.) (lit.) . The SMILES string for this compound is CCOC(=O)c1c[nH]cc1C(=O)OCC .Scientific Research Applications
Synthesis and Oxidation Studies
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate is a compound that has been synthesized from diethyl benzylidenemalonate and ethyl sarcosinate. Studies on its reactions with oxygen in aqueous base reveal the formation of oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate and its dioxo counterpart. These findings suggest its potential application in synthetic organic chemistry and the study of oxidation processes (Campaigne & Shutske, 1974).
Corrosion Inhibition in Industrial Processes
Another significant application is in the field of corrosion inhibition. Research shows that α-aminophosphonates derived from similar compounds are effective in preventing mild steel corrosion in hydrochloric acid, a common scenario in industrial pickling processes. The inhibition efficiency of these compounds was found to be as high as 96.90% in certain concentrations, demonstrating their potential in industrial corrosion prevention (Gupta et al., 2017).
Development of Chiral Ligands
The compound also serves as a backbone in the synthesis of chiral ligands. Research in this area has led to the development of new atropisomeric amino alcohols with a 1-phenylpyrrole structure. These findings have implications for catalysis and stereoselective synthesis, as demonstrated in their application in the enantioselective addition of diethylzinc to benzaldehyde (Faigl et al., 2012).
Redox-Active Derivatives and Crystallography
In crystallography, derivatives of this compound have been studied for their redox-active properties. The cocrystal structure of such derivatives showcases a network of π-π interactions, contributing to the understanding of molecular structures and interactions in the field of crystal engineering (Ohmura et al., 2019).
Safety And Hazards
Diethyl 3,4-pyrroledicarboxylate is classified under GHS07. The hazard statements for this compound are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBEFQWRSDWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate |
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